5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one typically involves the reaction of benzylamine with tert-butyl isocyanide and methyl isocyanide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the imidazolidinone ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halides, nucleophiles, dichloromethane, and triethylamine.
Major Products Formed:
Scientific Research Applications
Chemistry: 5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one is widely used as a chiral organocatalyst in asymmetric synthesis reactions, including the Friedel-Crafts and Mukaiyama-Michael reactions . It is also employed in the preparation of substituted spiroundecenetriones via asymmetric domino Knoevenagel/Diels-Alder reactions .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and to develop new catalytic systems for biochemical applications .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials .
Mechanism of Action
The mechanism of action of 5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one as a chiral organocatalyst involves the formation of an iminium ion intermediate . This intermediate undergoes nucleophilic addition reactions with various substrates, leading to the formation of chiral products . The compound’s molecular targets include carbonyl compounds and other electrophilic species .
Comparison with Similar Compounds
- (2S,5S)-2-tert-Butyl-3-methyl-5-phenylmethyl-4-imidazolidinone
- (2S,5S)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone
- (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone
Uniqueness: 5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one is unique due to its specific chiral configuration and its ability to act as a highly efficient organocatalyst in various asymmetric synthesis reactions . Its tert-butyl and benzyl substituents provide steric hindrance and electronic effects that enhance its catalytic activity and selectivity .
Properties
IUPAC Name |
5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)14-16-12(13(18)17(14)4)10-11-8-6-5-7-9-11/h5-9,12,14,16H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHPYKHVYFTIOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1NC(C(=O)N1C)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167162 | |
Record name | 2-(1,1-Dimethylethyl)-3-methyl-5-(phenylmethyl)-4-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097343-80-9 | |
Record name | 2-(1,1-Dimethylethyl)-3-methyl-5-(phenylmethyl)-4-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097343-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,1-Dimethylethyl)-3-methyl-5-(phenylmethyl)-4-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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